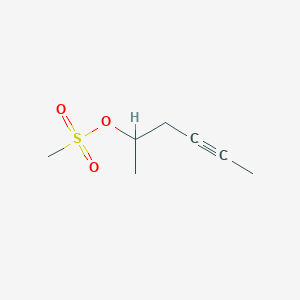

Hex-4-yn-2-yl methanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

hex-4-yn-2-yl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-4-5-6-7(2)10-11(3,8)9/h7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQTZNDQQQMCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number for Hex-4-yn-2-yl methanesulfonate

An In-depth Technical Guide to Hex-4-yn-2-yl Methanesulfonate: Synthesis, Characterization, and Synthetic Utility

Abstract

Introduction: The Strategic Value of Functionalized Alkynes

Alkynes are foundational building blocks in modern chemistry, prized for their unique linear geometry and rich reactivity.[4][5] Their carbon-carbon triple bonds can undergo a vast array of transformations, serving as precursors to stereochemically defined alkenes, carbonyl compounds, and complex heterocyclic systems.[5][6] In drug discovery, the incorporation of an alkyne motif can enhance binding affinity, improve metabolic stability, and provide a rigid scaffold to orient other pharmacophoric elements.[4]

The strategic value of an alkyne is significantly amplified when it is incorporated into a molecule containing other reactive functional groups. The subject of this guide, Hex-4-yn-2-yl methanesulfonate, exemplifies this principle. It is an alkynyl sulfonate, a class of compounds that serves as powerful synthetic intermediates.[1] The methanesulfonate (mesylate) group is one of the most effective leaving groups in organic synthesis, readily displaced by a wide range of nucleophiles.[7] This guide will detail the synthesis, characterization, and vast synthetic potential of this versatile molecule, providing researchers with the foundational knowledge to leverage its capabilities in their own synthetic programs.

Molecular Overview and Physicochemical Properties

IUPAC Name: hex-4-yn-2-yl methanesulfonate Molecular Formula: C₇H₁₂O₃S Molecular Weight: 176.23 g/mol Structure:

The molecule's structure contains three key features:

-

An Internal Alkyne: The C-C triple bond between C4 and C5 provides a site for various addition and metal-catalyzed reactions.[4]

-

A Chiral Center: The C2 position is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. Synthesis from a racemic or enantiomerically enriched precursor alcohol will dictate the stereochemistry of the final product.

-

A Methanesulfonate (Mesylate) Group: This sulfonate ester at the C2 position is an excellent leaving group, making this position highly susceptible to nucleophilic attack.[7]

Predicted Physicochemical Data

As this compound is not commercially cataloged, experimental data is unavailable. The following table summarizes predicted properties based on its structure and data from analogous compounds like hexyl methanesulfonate.[8][9][10]

| Property | Predicted Value | Rationale / Comparison |

| Physical State | Colorless to pale yellow liquid | Similar to other small molecule mesylates.[9] |

| Boiling Point | >180 °C (estimate) | Higher than the precursor alcohol (4-hexyn-2-ol, ~154 °C) due to increased molecular weight.[11] |

| Solubility | Soluble in dichloromethane, diethyl ether, ethyl acetate, THF. Insoluble in water. | Typical for moderately polar organic esters. |

| Stability | Store in a cool, dry place. Sensitive to moisture and strong bases/nucleophiles. | Mesylates can hydrolyze and are reactive towards nucleophiles.[7] |

Synthesis and Mechanism

The most direct and reliable route to Hex-4-yn-2-yl methanesulfonate is through the methanesulfonylation of its corresponding precursor, 4-Hexyn-2-ol (CAS: 19780-83-7).[11][12] This reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the HCl byproduct.[7][13][14]

Experimental Protocol: Synthesis of Hex-4-yn-2-yl methanesulfonate

Disclaimer: This protocol is a representative procedure based on established methods for the mesylation of secondary alcohols and should be adapted and optimized as necessary.[7][13] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Hexyn-2-ol (1.0 eq)[12]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Hexyn-2-ol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add triethylamine (1.5 eq) to the stirred solution.

-

Add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of triethylammonium chloride will form.[13]

-

Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[13]

-

Upon completion, quench the reaction by adding cold water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.[13]

-

Combine the organic layers and wash successively with saturated NaHCO₃ solution, water, and finally brine.[13]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude Hex-4-yn-2-yl methanesulfonate.

-

The crude product can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The triethylamine acts as a base to deprotonate the resulting oxonium ion and to neutralize the HCl generated during the reaction, driving it to completion.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Hex-4-yn-2-yl methanesulfonate.

Spectroscopic Characterization

Structural elucidation and purity assessment of the synthesized product would rely on standard spectroscopic techniques.[15][16][17] The following table outlines the expected spectral data.

| Technique | Expected Features |

| ¹H NMR | δ (ppm): ~5.0-5.2 (m, 1H, -CH -OMs), ~3.0 (s, 3H, -SO₂-CH₃ ), ~2.5 (m, 2H, -C≡C-CH₂ -), ~1.8 (t, 3H, CH₃ -C≡C-), ~1.5 (d, 3H, -CH(CH₃ )-OMs). The chemical shift of the proton at C2 is significantly downfield compared to the precursor alcohol due to the electron-withdrawing effect of the mesylate group. |

| ¹³C NMR | δ (ppm): ~80-85 (alkynyl carbons, C4 & C5), ~75-80 (C2, -C H-OMs), ~40 (-SO₂-C H₃), ~30 (C3, -C≡C-C H₂-), ~20 (C1, -CH(C H₃)-OMs), ~3 (C6, C H₃-C≡C-). |

| IR (Infrared) | ν (cm⁻¹): ~2250 (weak, C≡C stretch for internal alkyne), ~1350 & ~1175 (strong, asymmetric and symmetric S=O stretch of sulfonate), ~950 (strong, S-O stretch). |

| MS (Mass Spec) | ESI+: m/z = 177.05 [M+H]⁺, 199.03 [M+Na]⁺. Fragmentation: Loss of the mesyl group (-SO₂CH₃) or methanesulfonic acid (-HSO₃CH₃) would be characteristic. |

Reactivity and Synthetic Applications

The synthetic utility of Hex-4-yn-2-yl methanesulfonate stems from its ability to act as a versatile bifunctional building block. The two key reactive sites can be addressed either sequentially or, in some cases, concurrently.

A. Nucleophilic Substitution at C2

The mesylate is an outstanding leaving group, facilitating Sₙ2 reactions with a wide variety of soft and hard nucleophiles. This allows for the facile introduction of diverse functionalities at the C2 position while preserving the alkyne.

Examples of Transformations:

-

Azide Introduction: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields the corresponding homopropargylic azide, a precursor for "click" chemistry and the synthesis of amines and triazoles.[18]

-

Cyanation: Displacement with sodium or potassium cyanide introduces a nitrile group, which can be further hydrolyzed to carboxylic acids or reduced to amines.[5]

-

Alkylation: Carbon nucleophiles, such as organocuprates or stabilized enolates, can be used to form new C-C bonds.

-

Heteroatom Nucleophiles: Amines, thiols, and alcohols (or their conjugate bases) can be used to introduce nitrogen, sulfur, and oxygen-based functionalities, respectively.

B. Transformations of the Alkyne Moiety

The internal alkyne is a hub for chemical diversification, participating in numerous well-established reactions.

Examples of Transformations:

-

Catalytic Hydrogenation: Partial reduction using Lindlar's catalyst would yield the corresponding (Z)-alkene, while dissolving metal reduction (Na/NH₃) would give the (E)-alkene. Complete hydrogenation would produce the saturated alkane.

-

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions to construct carbo- and heterocyclic rings.

-

Transition-Metal-Catalyzed Reactions: While less reactive than terminal alkynes, internal alkynes can still participate in reactions like Pauson-Khand reactions or various arylations and cyclizations.[2][6]

-

Hydration: Hydration of the alkyne (e.g., with HgSO₄/H₂SO₄) would yield a ketone.

Diagram of Synthetic Potential

Caption: Key reaction pathways for Hex-4-yn-2-yl methanesulfonate.

Safety and Handling

-

Methanesulfonyl Chloride (MsCl): The primary reagent in the synthesis is corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a fume hood.

-

Alkylating Agent: As a methanesulfonate ester, the title compound is a potential alkylating agent and should be handled with appropriate caution to avoid inhalation, ingestion, and skin contact.

-

General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory. Reactions should be conducted in well-ventilated areas.

Conclusion

Hex-4-yn-2-yl methanesulfonate stands as a highly valuable, albeit non-commercial, synthetic intermediate. Its structure provides two distinct and orthogonal points for chemical modification: a readily displaceable mesylate group for nucleophilic substitution and a versatile internal alkyne for addition and cyclization reactions. This dual functionality makes it an ideal building block for constructing complex molecules in fields ranging from pharmaceutical development to materials science. The straightforward synthesis from its corresponding alcohol ensures its accessibility to the broader research community, who can leverage its reactivity to accelerate their discovery programs.

References

- Benchchem. (n.d.). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.

- AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.

- Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. (n.d.). PMC.

- Harnessing Functionalized Alkynes in Annulation Reactions: A Comprehensive Review. (2026, February 3). ResearchGate.

- Marsicano, V. (2021). Functionalised alkynes as starting materials to build up valuable organic scaffolds.

- Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis.

- Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021, June 9). ACS Publications.

- Sulfonylation of alcohol. (n.d.). Google Patents.

- The stereo-divergent functionalization of alkynes: a comprehensive review. (2025, April 17). RSC Publishing.

- PubChem. (n.d.). 4-Hexyn-2-ol.

- ChemicalBook. (n.d.). 4-Hexyn-2-ol | 19780-83-7.

- MilliporeSigma. (n.d.). Hexyl methanesulfonate | 16156-50-6.

- SOMOphilic alkyne vs radical-polar crossover approaches: The full story of the azido-alkynylation of alkenes. (n.d.). PMC.

- Sigma-Aldrich. (n.d.). Hexyl methanesulfonate | 16156-50-6.

- PubChem. (n.d.). Hexyl methanesulfonate.

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.

- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, December 11). PMC.

- Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023, November 16). MDPI.

Sources

- 1. Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functionalised alkynes as starting materials to build up valuable organic scaffolds [tesidottorato.depositolegale.it]

- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 5. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Hexyl methanesulfonate | 16156-50-6 [sigmaaldrich.com]

- 9. Hexyl methanesulfonate | 16156-50-6 [sigmaaldrich.com]

- 10. Hexyl methanesulfonate | C7H16O3S | CID 12517373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Hexyn-2-ol | 19780-83-7 [chemicalbook.com]

- 12. 4-Hexyn-2-ol | C6H10O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. SOMOphilic alkyne vs radical-polar crossover approaches: The full story of the azido-alkynylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Hex-4-yn-2-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-4-yn-2-yl methanesulfonate is a key intermediate in organic synthesis, valued for its dual functionality: a reactive mesylate leaving group and a versatile alkyne moiety. The purity of this reagent is paramount for the success of subsequent reactions, as impurities can lead to unwanted side reactions, reduced yields, and complex purification challenges downstream. This guide provides a detailed overview of robust purification techniques for products derived from the synthesis of Hex-4-yn-2-yl methanesulfonate, grounded in the principles of chemical reactivity and separation science. As a Senior Application Scientist, the following protocols are designed not just as a series of steps, but as a self-validating system, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility.

The synthesis of Hex-4-yn-2-yl methanesulfonate typically involves the reaction of Hex-4-yn-2-ol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine[1][2]. This reaction mixture commonly contains the desired product, unreacted starting alcohol, the amine hydrochloride salt, and potential side products arising from elimination reactions. The purification strategies outlined below are designed to systematically remove these impurities.

Understanding the Chemistry: Anticipating Impurities

A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. The primary impurities to consider are:

-

Hex-4-yn-2-ol: The unreacted starting material. Being an alcohol, it is significantly more polar than the desired mesylate product.

-

Triethylamine Hydrochloride: A salt formed from the tertiary amine base and the HCl generated during the reaction. It is highly polar and water-soluble.

-

Elimination Byproducts: The mesylate is a good leaving group, and under certain conditions (e.g., elevated temperatures or excess base), E2 elimination can occur, leading to the formation of diene byproducts.

-

Excess Methanesulfonyl Chloride: A reactive and corrosive impurity that needs to be quenched and removed.

The differing polarities and reactivities of these components form the basis of the following purification protocols.

Purification Workflow Diagram

Figure 1. A generalized workflow for the purification of Hex-4-yn-2-yl methanesulfonate, from the crude reaction mixture to the final, pure product.

Protocol 1: Aqueous Work-up (Liquid-Liquid Extraction)

This initial step is crucial for removing the bulk of polar impurities, particularly the triethylamine hydrochloride salt and any remaining water-soluble reagents. Mesylates are generally stable to aqueous workups for short periods, especially at neutral or slightly acidic pH[3].

Step-by-Step Methodology

-

Quenching the Reaction: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted methanesulfonyl chloride and to protonate the excess triethylamine.

-

Dilution: Add ethyl acetate or dichloromethane to the quenched mixture to dissolve the organic components fully.

-

Phase Separation: Transfer the mixture to a separatory funnel. The triethylamine hydrochloride will preferentially partition into the aqueous phase.

-

Washing:

-

Wash the organic layer with a 1M solution of hydrochloric acid (HCl) to ensure all the triethylamine is converted to its salt and removed into the aqueous phase.

-

Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Finally, wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which is now significantly purer.

Protocol 2: Flash Column Chromatography

Flash column chromatography is the primary method for separating the less polar Hex-4-yn-2-yl methanesulfonate from the more polar unreacted Hex-4-yn-2-ol[4][5]. The choice of solvent system is critical for achieving good separation.

Solvent System Selection

A solvent system of ethyl acetate in hexanes is a standard and effective choice for separating compounds of moderate polarity[4].

| Component Polarity | Recommended Starting Solvent System (v/v) | Expected Rf on Silica Gel TLC |

| Hex-4-yn-2-yl methanesulfonate | 10-20% Ethyl Acetate in Hexanes | ~0.4 - 0.6 |

| Hex-4-yn-2-ol | 10-20% Ethyl Acetate in Hexanes | ~0.1 - 0.3 |

Step-by-Step Methodology

-

Column Preparation: Pack a silica gel column with a slurry of silica in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

-

Sample Loading: Dissolve the crude product from the aqueous work-up in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

-

Elution:

-

Begin elution with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes) to elute any non-polar impurities.

-

Gradually increase the polarity of the eluent (gradient elution) to 10-20% ethyl acetate in hexanes. This will allow for the separation of the product from the more polar starting alcohol.

-

Monitor the elution using thin-layer chromatography (TLC).

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Hex-4-yn-2-yl methanesulfonate.

Protocol 3: Recrystallization (Optional High-Purity Polish)

For applications requiring exceptionally high purity, recrystallization can be employed after chromatographic purification. The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures[6][7].

Solvent System Selection

A two-solvent system is often effective for recrystallization[8][9]. A good starting point would be a mixture of a non-polar solvent in which the compound is sparingly soluble (e.g., hexanes or pentane) and a slightly more polar solvent in which it is more soluble (e.g., diethyl ether or ethyl acetate).

Step-by-Step Methodology

-

Dissolution: Dissolve the purified mesylate in a minimal amount of a hot, relatively good solvent (e.g., diethyl ether).

-

Inducing Crystallization: Slowly add a hot, poor solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid.

-

Crystal Formation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

| Technique | Information Provided |

| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure and can reveal the presence of impurities. |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to detect volatile impurities. |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., sulfonate, alkyne). |

Safety Considerations

-

Methanesulfonyl chloride is corrosive and a lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE).

-

Sulfonate esters are potential alkylating agents and should be handled with care.

-

Always perform reactions and purifications in a well-ventilated fume hood.

Conclusion

The successful purification of Hex-4-yn-2-yl methanesulfonate is readily achievable through a systematic approach that combines an initial aqueous work-up with flash column chromatography. For applications demanding the highest purity, an additional recrystallization step can be employed. The protocols detailed in this guide provide a robust framework for obtaining this valuable synthetic intermediate in high purity, ensuring the reliability and success of subsequent chemical transformations.

References

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved February 24, 2026, from [Link]

-

Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. Retrieved February 24, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Recrystallization. Retrieved February 24, 2026, from [Link]

-

ChemTalk. (2021, August 5). Lab Procedure: Recrystallization | Chemistry. Retrieved February 24, 2026, from [Link]

-

Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. Retrieved February 24, 2026, from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved February 24, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 24, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved February 24, 2026, from [Link]

-

YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved February 24, 2026, from [Link]

-

ChemTalk. (n.d.). Alcohol Reactions. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved February 24, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 24, 2026, from [Link]

-

Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved February 24, 2026, from [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Alcohol Reactions | ChemTalk [chemistrytalk.org]

- 3. reddit.com [reddit.com]

- 4. Chromatography [chem.rochester.edu]

- 5. biotage.com [biotage.com]

- 6. Recrystallization [sites.pitt.edu]

- 7. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. youtube.com [youtube.com]

Troubleshooting & Optimization

Advanced Synthesis Support Center: Hindered Bases & Elimination Control

Current Status: Operational Support Tier: Level 3 (Methodology & Troubleshooting) Topic: Preventing Elimination & Nucleophilic Side Reactions via Steric Control

Core Logic: The Steric Shield Principle

In organic synthesis, "base" and "nucleophile" are often synonymous properties of the same molecule. This duality is the primary cause of two critical side reactions:

-

Unwanted Elimination (

): When a base abstracts a -

Unwanted Nucleophilic Attack (

): When a base attacks an electrophile (e.g., carbonyl or alkyl halide) instead of abstracting a proton.

The Solution: Hindered bases utilize extreme steric bulk to decouple basicity from nucleophilicity. The "Steric Shield" prevents the nitrogen lone pair from accessing electrophilic carbons (

Decision Matrix: Selecting the Right Hindered Base

Figure 1: Decision matrix for selecting hindered bases based on reaction type and substrate sensitivity.

Troubleshooting Modules

Module A: Preventing Elimination ( ) During Substitution ( )

Scenario: You are performing an alkylation (e.g., amine alkylation) or a protection reaction. You observe alkene formation (elimination of the alkyl halide) or quaternary ammonium salts.

Diagnosis: The base used to neutralize the acid byproduct is either too strong (causing

| Standard Base | Risk Factor | The Hindered Solution | Mechanism of Action |

| Triethylamine ( | Moderate. Can act as a nucleophile ( | DIPEA (Hünig's Base) | Isopropyl groups shield the Nitrogen. Prevents quaternization; reduces |

| NaOH / NaOEt | High. Strong bases promote | 2,6-Lutidine | Methyl groups at 2,6-positions block the N-lone pair. Extremely non-nucleophilic. Weaker base (pKa ~6.7) prevents |

Protocol Adjustment:

-

Replace

with DIPEA: Use 1.2 - 1.5 equivalents. -

Solvent Switch: If elimination persists, switch to a polar aprotic solvent (DMF, DMSO) which accelerates

relative to

Module B: Preventing Nucleophilic Addition (1,2-Addition)

Scenario: You are attempting to generate an enolate from a ketone/ester, but you isolate alcohols (from base addition to carbonyl) or recover starting material.

Diagnosis: The base acted as a nucleophile attacking the carbonyl carbon.

The Fix: Use Lithium Amides (LDA or LiHMDS).

-

LDA (Lithium Diisopropylamide): The "Gold Standard" for kinetic deprotonation.[1] The isopropyl groups are too bulky to attack the carbonyl carbon, forcing proton abstraction [2].

-

LiHMDS (Lithium Hexamethyldisilazide): Even bulkier than LDA. Use this if LDA causes side reactions.[2] Note: LiHMDS is a weaker base (pKa ~26) than LDA (pKa ~36), making it more selective but requiring strictly anhydrous conditions.

Module C: The "Elimination" Trap in Enolate Alkylation

Scenario: You formed the enolate successfully, added the alkyl halide, but isolated the alkene (elimination of the alkyl halide) instead of the alkylated product.

Root Cause:

-

Excess Base: Residual LDA/LiHMDS acted as a base on the alkyl halide.

-

Basic Enolate: The enolate itself is a strong base and caused

.

Troubleshooting Protocol:

-

Titrate your Organolithium: Never assume commercial

-BuLi concentration. Excess -

Stoichiometry Control: Use a slight deficit of base (0.95 - 0.98 equiv) relative to the ketone to ensure no free base remains before adding the electrophile.

-

Switch to LiHMDS: Being less basic than LDA, LiHMDS reduces the rate of

elimination on the alkyl halide electrophile [3].

Experimental Protocols

Protocol 1: Preparation of Fresh LDA (0.5 M)

Commercial LDA degrades over time. Fresh preparation is critical for reproducibility.

-

Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add a stir bar.

-

Charge: Add Diisopropylamine (DIPA) (1.1 equiv, distilled from

) and anhydrous THF . -

Cool: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiate: Add

-Butyllithium (1.0 equiv, 1.6 M or 2.5 M in hexanes) dropwise over 10 minutes.-

Note: The solution should remain colorless or pale yellow.

-

-

Warm: Allow to warm to 0°C for 15 minutes to ensure complete deprotonation of the amine.

-

Use: Cool back to -78°C immediately before adding your substrate.

Protocol 2: Kinetic Enolate Generation (General)

Prevents thermodynamic equilibration and side reactions.

-

Generation: Prepare LDA (1.05 equiv) in THF at -78°C as above.

-

Addition: Add the ketone (1.0 equiv) dropwise as a solution in THF over 15-20 minutes.

-

Critical: Run down the side of the flask to precool the solution.

-

-

Deprotonation: Stir at -78°C for 30-45 minutes .

-

Do not warm up. Warming promotes equilibration to the thermodynamic enolate.

-

-

Reaction: Add the electrophile (e.g., Alkyl Halide) rapidly.

-

Quench: Once complete (TLC check), quench with saturated

while still cold, then warm to room temp.

Reference Data: Base Properties

| Base | Structure | pKa (DMSO) [4] | pKa (THF) [5] | Primary Use | Elimination Risk |

| DIPEA | 8.5 | ~10 | Scavenger, Alkylation | Very Low | |

| 2,6-Lutidine | 6.7 | ~7 | Mild Scavenger | Negligible | |

| 29 | >30 | Strong Elimination ( | High (Hoffman) | ||

| LiHMDS | 26 | 26 | Selective Enolization | Low | |

| LDA | 36 | 36 | Kinetic Enolization | Moderate (if excess) | |

| DBU | Bicyclic | 13.9 | ~12 | Dehydrohalogenation | High (Promotes |

Note on Solvents: pKa values are solvent-dependent. In DMSO, charge is stabilized better than in THF. However, kinetic enolizations are almost exclusively performed in THF to utilize the coordination of Lithium.

References

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

-

Evans, D. A. (2005). Evans pKa Table. Harvard University. [Link]

-

Collum, D. B. (1991). Solution Structures of Lithium Amides and Enolates. Accounts of Chemical Research, 25(10), 448–454. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for E2/SN2 mechanisms).

-

Ripin, D. H., & Evans, D. A. (2005). pKa's of Nitrogen Acids. [Link]

Sources

aqueous workup procedures for mesylate reactions.

Technical Support Hub: Aqueous Workup Procedures for Mesylate Reactions

Status: Active Operator: Senior Application Scientist Context: Chemical Synthesis & Process Development

Introduction: The Mesylate Challenge

Welcome to the technical support hub for methanesulfonate (mesylate) synthesis. You are likely here because you are converting an alcohol to a mesylate using methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O).

Critical Safety Warning: MsCl is a lachrymator and highly toxic.[1] Furthermore, alkyl mesylates are potent alkylating agents and are classified as potential Genotoxic Impurities (GTIs) by regulatory bodies (FDA/EMA). Their handling requires strict containment and validated destruction of residuals.[2]

This guide prioritizes purity (removal of base/salts), stability (preventing hydrolysis), and safety (GTI control).

Module 1: The Standard Protocol (The "Happy Path")

User Query: What is the standard aqueous workup for a reaction using MsCl and Triethylamine (TEA) in Dichloromethane (DCM)?

Technical Response: For robust substrates, the goal is to remove the amine hydrochloride salt and excess methanesulfonic acid (MSA) generated during the reaction.

Protocol:

-

Quench: Cool the reaction mixture to 0°C. Slowly add water (or saturated NH₄Cl) to quench excess MsCl. Note: This is exothermic.

-

Phase Separation: Dilute with DCM. Agitate and separate the organic layer.

-

Acid Wash (Base Removal): Wash the organic layer with dilute HCl (1M) or 10% Citric Acid.

-

Why? This protonates residual TEA/Pyridine, forcing them into the aqueous layer.

-

-

Neutralization: Wash with Saturated Sodium Bicarbonate (NaHCO₃).

-

Why? Neutralizes any residual acid. Caution: CO₂ evolution will occur; vent frequently.

-

-

Drying: Wash with Brine (saturated NaCl), dry over Na₂SO₄ or MgSO₄, filter, and concentrate.

Workflow Visualization

Figure 1: Standard extractive workup for non-sensitive mesylates.

Module 2: Removing Pyridine (The "Stubborn Base")

User Query: I used Pyridine as my solvent/base. It is dragging into my product despite acid washes. How do I remove it?

Technical Response: Pyridine is miscible with organic solvents and difficult to remove solely by protonation if the product is acid-sensitive. The most reliable method utilizes Copper(II) Sulfate (CuSO₄) .

The Copper Complexation Method:

Copper ions form a water-soluble coordination complex with pyridine:

Protocol:

-

Prepare a saturated aqueous solution of CuSO₄ .

-

Wash your organic phase (DCM or EtOAc) with this solution.[3]

-

Observation: The aqueous layer will turn from light blue to deep purple/royal blue .

-

Repeat the wash until the aqueous layer remains light blue (indicating no more pyridine is being extracted).

Decision Tree: Choosing Your Wash

Figure 2: Selection logic for pyridine removal.

Module 3: Impurity Management & Safety (GTI Control)

User Query: How do I ensure all MsCl is destroyed? I am concerned about Genotoxic Impurities (GTIs).

Technical Response: Regulatory agencies (EMA/FDA) strictly control alkyl mesylates. Relying solely on a water quench during workup is often insufficient to prove "purge" of MsCl, as the hydrolysis can be slow in biphasic systems.

Advanced Quenching Strategy: For pharmaceutical applications, you must chemically quench the MsCl before adding water.

| Quenching Agent | Mechanism | Pros | Cons |

| Water (Standard) | Hydrolysis to MSA | Simple, cheap. | Slow in biphasic systems; exothermic. |

| Amine (Morpholine) | Forms Urea/Sulfonamide | Rapid, quantitative scavenging. | Introduces a new impurity (scavenger adduct) to remove. |

| Alcohol (Methanol) | Forms Methyl Mesylate | DANGEROUS. Creates a GTI. | DO NOT USE unless intended. |

| Dilute NaOH | Rapid Hydrolysis | Fast destruction of MsCl. | Can hydrolyze your product (mesylate ester). |

Recommendation: If your product is stable to base, quench with a mixture of DMAP/Water or mild hydroxide to accelerate MsCl destruction. If strict GTI control is required, validate the purge using GC-MS.

Module 4: Troubleshooting & FAQs

Q1: My mesylate is degrading/disappearing during workup. Why?

-

Cause: Mesylates are excellent leaving groups.[4] They are susceptible to hydrolysis (nucleophilic attack by water), especially if the aqueous layer is basic or hot.

-

Solution:

-

Keep it Cold: Perform all washes with ice-cold solutions.

-

Avoid Strong Base: Do not use 1M NaOH. Use dilute NaHCO₃ or simply water.

-

Skip Aqueous Workup: If the product is very unstable, dilute with dry ether/heptane to precipitate the amine salts, filter them off, and concentrate the filtrate.

-

Q2: I have a terrible emulsion.

-

Cause: Mesylation reactions often produce fine precipitates of amine salts that stabilize emulsions.

-

Solution:

-

Filtration: Filter the biphasic mixture through a pad of Celite before separation.

-

Brine: Add solid NaCl to saturate the aqueous phase.

-

Time: Allow it to sit; mesylates are denser than water (if in DCM), but emulsions can invert this.

-

Q3: Can I store the mesylate?

-

Advice: Mesylates are generally considered intermediates. Isolate and use them immediately in the next step (telescoping) if possible. If storage is necessary, store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.

References

- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007.

-

European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities; CPMP/SWP/5199/02; London, 2006.

-

Teasdale, A.; Elder, D. Analytical Control Strategies for Mutagenic Impurities: Current Industry Practice.Org.[3][5][6] Process Res. Dev.2010 , 14, 946–959.[7] (Discussion on MsCl quenching and GTI control).

-

Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals; Butterworth-Heinemann: Oxford, 2013. (Source for Pyridine removal via CuSO4).[3][5][8][9]

-

Organic Syntheses. Methanesulfonyl Chloride. Org.[3][5][6] Synth.1933 , 13, 66.

Sources

- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.rochester.edu [chem.rochester.edu]

impact of solvent polarity on the reactivity of Hex-4-yn-2-yl methanesulfonate.

This guide is intended for researchers, scientists, and drug development professionals investigating the reactivity of Hex-4-yn-2-yl methanesulfonate. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) concerning the impact of solvent polarity on the solvolysis of this substrate. Our goal is to equip you with the necessary knowledge to anticipate reaction outcomes, troubleshoot unexpected results, and optimize your experimental design.

Introduction: The Intricacies of a Secondary Alkynyl Mesylate

Hex-4-yn-2-yl methanesulfonate is a secondary alkynyl mesylate, a substrate class known for its complex reactivity influenced by a delicate balance of competing reaction pathways. The presence of the alkyne moiety in proximity to the reactive center introduces the possibility of neighboring group participation (NGP), which can significantly alter the reaction rate and product distribution compared to a simple secondary alkyl mesylate.[1][2] The choice of solvent is paramount in dictating whether the reaction proceeds via a direct nucleophilic substitution (SN1 or SN2) or an NGP-assisted pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for the solvolysis of Hex-4-yn-2-yl methanesulfonate?

A1: The solvolysis of Hex-4-yn-2-yl methanesulfonate can proceed through three main pathways, the outcome of which is highly dependent on the solvent system:

-

SN2 Pathway: A one-step mechanism where the solvent molecule acts as a nucleophile, attacking the carbon bearing the mesylate leaving group, leading to inversion of stereochemistry. This pathway is generally favored by polar aprotic solvents.[3][4]

-

SN1 Pathway: A two-step mechanism involving the formation of a secondary carbocation intermediate, which is then attacked by the solvent. This pathway leads to a racemic mixture of products and is favored by polar protic solvents that can stabilize the carbocation.[5][6][7][8]

-

Neighboring Group Participation (NGP) by the Alkyne Group: The π-electrons of the carbon-carbon triple bond can act as an internal nucleophile, displacing the mesylate group to form a bridged, stabilized cation intermediate (a cyclopropenyl-like cation). Subsequent attack by the solvent on this intermediate leads to the final product, often with retention of stereochemistry. This pathway can be significantly faster than the corresponding SN1 or SN2 reactions.[1][2]

Q2: How does solvent polarity specifically influence these pathways?

A2: Solvent polarity plays a critical role in stabilizing or destabilizing the transition states and intermediates of each pathway:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are excellent at solvating both cations and anions. They strongly favor the SN1 pathway by stabilizing the carbocation intermediate and the departing mesylate anion.[3][7][9] They can also promote the NGP pathway by stabilizing the charged, bridged intermediate.[10] However, they can hinder the SN2 pathway by forming a solvent cage around the nucleophile (the solvent itself in solvolysis).[3]

-

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents possess significant dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions.[11] This property makes them ideal for promoting SN2 reactions by leaving the nucleophile more "naked" and reactive.[3][4] They are less effective at stabilizing the carbocation intermediates of the SN1 pathway. Their role in NGP is more nuanced; while they can solvate the cationic intermediate, the lack of hydrogen bonding may make them less effective at stabilizing the transition state leading to it compared to protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for solvolysis reactions of this type due to their inability to stabilize charged intermediates or transition states. Reaction rates in these solvents are typically very slow.

Q3: What products should I expect from the solvolysis of Hex-4-yn-2-yl methanesulfonate?

A3: Depending on the dominant reaction pathway, you can expect a variety of products:

-

Direct Substitution Products: These will be the corresponding alcohol or ether, depending on the solvent (e.g., Hex-4-yn-2-ol in water, 2-methoxyhex-4-yne in methanol). The stereochemical outcome (inversion or racemization) will depend on the mechanism (SN2 or SN1).

-

Rearranged Products (from NGP): Neighboring group participation by the alkyne can lead to the formation of allenyl derivatives.[12][13] The attack of the solvent on the bridged intermediate can occur at different positions, leading to a mixture of isomeric allenes.

Troubleshooting Guide

This section addresses common issues encountered during the solvolysis of Hex-4-yn-2-yl methanesulfonate.

| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |

| Reaction is extremely slow or does not proceed to completion. | 1. Inappropriate solvent choice: The solvent may not be polar enough to facilitate the departure of the mesylate leaving group. 2. Low temperature: The activation energy for the reaction is not being overcome. | 1. Switch to a more polar solvent. If using a polar aprotic solvent, consider a polar protic solvent to promote ionization (SN1 or NGP). Refer to the Solvent Polarity Effects table below. 2. Increase the reaction temperature. Monitor for the formation of side products, as higher temperatures can favor elimination reactions. |

| A complex mixture of products is obtained, including unexpected isomers. | 1. Multiple competing reaction pathways: The chosen solvent may be promoting a mix of SN1, SN2, and NGP pathways. 2. Rearrangement of intermediates: The secondary carbocation in an SN1 pathway could be rearranging. NGP can also lead to multiple products. | 1. To favor a single pathway, carefully select your solvent. For SN2, use a polar aprotic solvent. For SN1/NGP, use a polar protic solvent. Lowering the temperature may favor the kinetically controlled product. 2. Characterize all products thoroughly. Techniques like NMR and GC-MS will be crucial. Understanding the product distribution will provide insight into the dominant mechanistic pathways. |

| Formation of an elimination product (an enyne) is observed. | 1. The solvent is acting as a base. This is more likely with more sterically hindered bases or at higher temperatures. 2. The substrate is sterically hindered, disfavoring substitution. | 1. Use a less basic solvent if possible. If the solvent is also the nucleophile, this can be challenging. Lowering the reaction temperature can often disfavor elimination relative to substitution. |

| The stereochemical outcome is not as expected (e.g., retention instead of inversion). | Neighboring group participation is occurring. NGP proceeds through a double inversion mechanism, resulting in overall retention of stereochemistry.[2][14][15] | This is a strong indicator of the NGP pathway. To confirm, you can try to run the reaction in a solvent that disfavors NGP (e.g., a less polar, more nucleophilic solvent that would favor a direct SN2 attack). |

Experimental Protocols

Protocol 1: General Procedure for Solvolysis in a Polar Protic Solvent (e.g., Methanol)

-

Dissolve Hex-4-yn-2-yl methanesulfonate (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the reaction mixture to a predetermined temperature (e.g., 50 °C) and monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Solvolysis in a Polar Aprotic Solvent (e.g., Acetone with a Nucleophile)

Note: In a typical solvolysis, the solvent is the nucleophile. For a reaction in a polar aprotic solvent to proceed at a reasonable rate, an external nucleophile is often added.

-

Dissolve Hex-4-yn-2-yl methanesulfonate (1.0 eq) and a suitable nucleophile (e.g., sodium azide, 1.2 eq) in anhydrous acetone (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off any precipitated salts.

-

Remove the acetone under reduced pressure.

-

Work up the reaction mixture as described in Protocol 1.

-

Purify the crude product by column chromatography.

Data Presentation

Table 1: Influence of Solvent Polarity on Reaction Pathways of Hex-4-yn-2-yl Methanesulfonate

| Solvent Type | Examples | Dielectric Constant (ε) | Predominant Pathway(s) | Expected Outcome |

| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | High (> 20) | SN1, NGP | Racemization or retention of stereochemistry. Potential for rearranged allenic products. Rate enhancement due to stabilization of charged intermediates.[3][7][9] |

| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Moderate to High (> 20) | SN2 | Inversion of stereochemistry. Generally slower than in polar protic solvents for this secondary substrate unless a strong external nucleophile is present.[3][4][11] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low (< 5) | Very slow reaction | Little to no reaction under typical solvolysis conditions. |

Visualizations

Caption: Competing reaction pathways for the solvolysis of Hex-4-yn-2-yl methanesulfonate.

Caption: A troubleshooting workflow for unexpected experimental outcomes.

References

Sources

- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 2. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. glasp.co [glasp.co]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. spcmc.ac.in [spcmc.ac.in]

Technical Support Center: Managing the Thermal Stability of Hex-4-yn-2-yl Methanesulfonate

Welcome to the technical support center for Hex-4-yn-2-yl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the thermal stability of this compound during experimental procedures. As a secondary propargylic methanesulfonate, this reagent requires careful handling to ensure both reaction success and laboratory safety.

Introduction: The Dual Nature of Hex-4-yn-2-yl Methanesulfonate

Hex-4-yn-2-yl methanesulfonate is a valuable synthetic intermediate, combining the reactivity of a secondary sulfonate ester with the functionality of an internal alkyne. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1] However, the propargylic nature of the molecule, with the triple bond in proximity to the electrophilic carbon, introduces unique stability challenges. Secondary sulfonate esters are inherently less stable than their primary counterparts and can be sensitive to acidic and basic conditions, as well as nucleophilic attack.[2][3] The presence of the alkyne moiety can lead to specific decomposition pathways and potential thermal runaway if not properly managed. This guide provides a comprehensive overview of these challenges and practical solutions for safe and effective use.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific issues that may arise during the use of Hex-4-yn-2-yl methanesulfonate in a question-and-answer format.

Q1: My reaction is turning dark brown or black upon heating, and I'm observing a significant drop in yield. What's happening?

A1: This is a classic sign of thermal decomposition. Hex-4-yn-2-yl methanesulfonate, being a secondary propargylic ester, is susceptible to degradation at elevated temperatures. The coloration suggests the formation of polymeric or tar-like byproducts.

-

Probable Cause: The reaction temperature is too high, exceeding the decomposition onset of the sulfonate ester. Thermal decomposition of similar propargylic systems has been studied and is known to occur at elevated temperatures.[4][5]

-

Recommended Action:

-

Lower the Reaction Temperature: If the reaction kinetics allow, reduce the temperature and monitor for a longer duration.

-

Conduct Thermal Hazard Analysis: For scale-up applications, it is highly recommended to perform a Differential Scanning Calorimetry (DSC) analysis on the reaction mixture to determine the onset temperature of any exothermic decomposition events.[6][7]

-

Use a Milder Base/Nucleophile: If applicable, a less aggressive reagent might allow the reaction to proceed at a lower temperature.

-

Q2: My TLC analysis shows multiple unexpected spots, some of which are close to the baseline, even at early reaction times. What are these byproducts?

A2: The appearance of multiple, often polar, byproducts suggests decomposition or side reactions.

-

Probable Causes:

-

Hydrolysis: If there is residual moisture in your solvents or reagents, the methanesulfonate can hydrolyze back to the corresponding alcohol.

-

Elimination: Depending on the base and solvent system, elimination to form an enyne or other unsaturated species may be a competing pathway.

-

Rearrangement: Propargylic systems can undergo rearrangement to allenic species under certain conditions.[8]

-

-

Recommended Actions:

-

Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use.

-

Optimize Base and Solvent: Consider a non-nucleophilic, sterically hindered base to minimize elimination. The choice of solvent can also influence reaction pathways.

-

Reaction Monitoring: Use TLC to monitor the reaction progress closely. A well-chosen solvent system can help differentiate between the starting material, product, and byproducts.[9][10] A co-spot of the starting material alongside the reaction mixture is crucial for accurate interpretation.[10]

-

Q3: I'm struggling to purify my product. The compound seems to be degrading on the silica gel column. How can I improve the purification process?

A3: The acidic nature of standard silica gel can promote the decomposition of sensitive compounds like secondary sulfonate esters.[2]

-

Probable Cause: Acid-catalyzed decomposition on the stationary phase.

-

Recommended Actions:

-

Neutralize Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine (typically 1-2%) in the eluent, followed by flushing with the pure eluent before loading your sample.

-

Alternative Chromatography: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or reverse-phase silica gel.

-

Non-Chromatographic Purification: If possible, purification by crystallization or recrystallization is often a gentler method for thermally labile solids.[11][12][13][14][15] This involves dissolving the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature and allowing it to cool slowly.[12][15]

-

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Hex-4-yn-2-yl methanesulfonate?

A1: To ensure its stability, Hex-4-yn-2-yl methanesulfonate should be stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[16] Long-term storage at refrigerated temperatures (2-8 °C) is recommended.

Q2: How can I monitor the stability of the compound during a reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[9][10] The disappearance of the starting material and the appearance of the product spot can be tracked. The formation of new, often more polar, spots can indicate decomposition. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed, though care must be taken to use methods that do not induce thermal degradation during analysis.[17][18][19] NMR spectroscopy can also be used to check for the presence of degradation products in the crude reaction mixture.

Q3: What are the key safety precautions when working with this compound?

A3: Due to its potential for thermal instability, it is crucial to:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Work in a well-ventilated fume hood.

-

Avoid heating the compound to high temperatures, especially in a closed system.

-

When scaling up reactions, a thorough thermal hazard assessment is essential to understand the potential for runaway reactions.

Q4: Can I use this compound in reactions that require heating?

A4: Yes, but with caution. It is critical to first determine the thermal stability of the compound and the reaction mixture. A small-scale test reaction should be performed to identify a safe operating temperature. For any reactions requiring prolonged heating, consider using a lower temperature for a longer duration.

Experimental Protocols

Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

This protocol provides a general guideline for assessing the thermal stability of Hex-4-yn-2-yl methanesulfonate or its reaction mixtures.

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into a suitable DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[20]

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is well above the expected reaction or decomposition temperature.[20]

-

-

Data Analysis: Analyze the resulting DSC curve for endothermic (melting) and exothermic (decomposition) events.[6][21] The onset temperature of a significant exotherm indicates the beginning of thermal decomposition.

| Parameter | Description |

| Onset Temperature (Tonset) | The temperature at which decomposition begins. |

| Peak Temperature (Tpeak) | The temperature at which the rate of decomposition is at its maximum. |

| Enthalpy of Decomposition (ΔHd) | The total heat released during decomposition. A large ΔHd indicates a highly energetic event. |

Protocol 2: Quenching of Reactions Involving Hex-4-yn-2-yl Methanesulfonate

Proper quenching is essential to stop the reaction and neutralize any reactive species.

-

Cooling: At the end of the reaction (as determined by TLC or other monitoring methods), cool the reaction mixture to 0 °C in an ice-water bath.

-

Slow Addition of Quenching Agent: Slowly add a suitable quenching agent. For many reactions, this can be a saturated aqueous solution of ammonium chloride (NH₄Cl). The addition should be dropwise to control any potential exotherm.

-

Temperature Monitoring: Monitor the internal temperature of the reaction mixture during the quench. If a significant temperature increase is observed, slow down the rate of addition.

-

Workup: Once the quench is complete, proceed with the standard aqueous workup (e.g., extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ or MgSO₄).

Visualizations

Decomposition Pathway Decision Tree

Caption: Decision tree for troubleshooting byproduct formation.

Workflow for Safe Handling and Reaction

Caption: Recommended workflow for safe experimentation.

References

-

Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. [Link]

-

Sharath, N., Reddy, K. P. J., & Arunan, E. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. The Journal of Physical Chemistry A, 118(33), 6464–6475. [Link]

-

University of Rochester Department of Chemistry. (2026). How To: Monitor by TLC. [Link]

-

Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

-

University of Rochester Department of Chemistry. (2026). How To: Purify by Crystallization. [Link]

-

UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

-

3.3. CRYSTALLIZATION. (n.d.). [Link]

-

PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. [Link]

-

TA Instruments. (n.d.). interpreting unexpected events and transitions in DSC results, TA-039. [Link]

-

ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]

-

Shimadzu. (n.d.). Application News AD-0091. [Link]

-

Periodic Chemistry. (2019, February 25). Sulfonate Esters. [Link]

-

Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). PMC. [Link]

-

IOSR Journal. (2012, November 15). GC Quantification of Residual hexylmethane sulfonate in Dabigatran etexilate mesylate. [Link]

-

PubMed. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

Sources

- 1. periodicchemistry.com [periodicchemistry.com]

- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. atascientific.com.au [atascientific.com.au]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 10. How To [chem.rochester.edu]

- 11. esisresearch.org [esisresearch.org]

- 12. How To [chem.rochester.edu]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. physics.emu.edu.tr [physics.emu.edu.tr]

- 15. science.uct.ac.za [science.uct.ac.za]

- 16. chemscene.com [chemscene.com]

- 17. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iosrjournals.org [iosrjournals.org]

- 19. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. shimadzu.com [shimadzu.com]

- 21. eng.uc.edu [eng.uc.edu]

catalyst poisoning issues in cross-coupling with sulfur-containing compounds

Ticket ID: #S-Pd-404 | Topic: Overcoming Deactivation in Cross-Coupling Status: Open | Assigned Specialist: Senior Application Scientist

Diagnostic: Is Sulfur Your Culprit?

Before altering your entire workflow, confirm that sulfur coordination is the root cause of your yield loss. Use this logic flow to diagnose the issue.

Figure 1: Diagnostic decision tree for identifying sulfur-mediated catalyst deactivation.

Knowledge Base: The Mechanism of Poisoning[1][2]

Why does Sulfur kill Palladium?

Sulfur is a "soft" donor atom that forms thermodynamically strong bonds with "soft" metals like Palladium (Pd). In a standard catalytic cycle (e.g., Suzuki-Miyaura), the Pd center must be labile enough to undergo oxidative addition, transmetallation, and reductive elimination.

The Deactivation Modes:

-

Competitive Binding (The "Spectator" Effect): Sulfur moieties (even if distal from the reaction site) coordinate to the open coordination sites on Pd(0) or Pd(II), displacing the phosphine ligands. This creates a "dead" complex that cannot accommodate the aryl halide.

-

Inhibition of Reduction: If you use a Pd(II) source (like Pd(OAc)₂), sulfur can stabilize the Pd(II) state, preventing the reduction to the active Pd(0) species required to start the cycle.

-

Formation of Palladacycles: Thioethers can direct C-H activation to form stable 5- or 6-membered palladacycles which are too stable to turn over.

Visualizing the Competition

The diagram below illustrates how a bulky ligand (L) protects the metal center, whereas a small ligand allows sulfur (S) to poison the catalyst.

Figure 2: Kinetic competition between ligand protection and sulfur poisoning.

Troubleshooting & Solutions

Strategy A: The "Wall of Sterics" (Ligand Selection)

The most effective solution is to use ligands that are sterically bulky enough to physically prevent the sulfur atom from approaching the Pd center, while still allowing the flat aryl halide to enter.

Recommendation: Switch from simple phosphines (PPh₃, dppf) to Buchwald Dialkylbiaryl Phosphines or NHCs .

| Ligand Class | Specific Recommendation | Why it works | Sulfur Tolerance |

| Standard | PPh₃, dppf | DO NOT USE. P-Pd bond is weaker than S-Pd bond. | Low |

| Buchwald | SPhos , XPhos , RuPhos | The lower aryl ring creates a "roof" over the Pd, blocking S coordination. | High |

| NHC | IPr , SIPr | Strong sigma-donation makes the Pd center electron-rich (resisting S-poisoning) and sterics block access. | Very High |

Strategy B: The Precatalyst Switch (Pd-PEPPSI)

Do not generate your catalyst in situ (e.g., Pd(OAc)₂ + Ligand) when sulfur is present. The sulfur will intercept the Pd(II) before the ligand can bind.

The Fix: Use Pd-PEPPSI precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[1][2]

-

Why: These are pre-formed Pd(II)-NHC complexes. The NHC is already tightly bound. The "throw-away" pyridine ligand stabilizes the complex but is easily displaced by the substrate, even in the presence of sulfur.

-

Top Pick: Pd-PEPPSI-IPent or Pd-PEPPSI-IPr.[2]

Strategy C: Additives (The "Decoy" Method)

If the sulfur moiety is a free thiol (-SH), it is a nucleophile that will destroy the catalyst.

-

Masking: Alkylate the thiol to a thioether (e.g., -SMe) or protect as a thioester before coupling.

-

Scavenging (Copper): For specific cases (like Liebeskind-Srogl or if S is a bystander), adding CuTC (Copper(I)-thiophene-2-carboxylate) can sometimes sequester the sulfur, though this is less common in standard Suzuki couplings than simply switching ligands.

Validated Experimental Protocol

Protocol: Sulfur-Tolerant Suzuki-Miyaura Coupling Target: Coupling a thiophene-bromide or thioether-containing aryl halide.

Materials

-

Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%) OR XPhos Pd G2 (1.0 - 2.0 mol%).

-

Base: K₂CO₃ (mild) or KOtBu (strong, if substrate allows).

-

Solvent: Dioxane or Toluene (degassed).

-

Temperature: 60°C - 80°C.

Step-by-Step Procedure

-

Degassing (Critical): Sparge the solvent with Argon/Nitrogen for 15 minutes. Oxygen + Sulfur + Pd = Rapid decomposition.

-

Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), Base (2.0 equiv), and Precatalyst (e.g., Pd-PEPPSI-IPr, 2 mol%) to the reaction vial.

-

Note: Do not mix Pd(OAc)₂ and ligand separately. Use the G2/G3 or PEPPSI precatalyst.

-

-

Charge Solvent: Add the degassed solvent via syringe.

-

Activation: Heat to 80°C.

-

Observation: The reaction should turn from yellow/orange to dark amber. If it turns black and precipitates immediately, the sulfur load is too high; increase catalyst loading to 5 mol%.

-

-

Workup: Upon completion, add Thiol-Scavenging Resin (e.g., SiliaMetS® Thiol) during filtration to remove leached Pd, as S-compounds tend to drag Pd into the organic phase.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C for these reactions? A: Generally, no. Heterogeneous Pd/C is easily poisoned by sulfur, which coats the surface active sites. Unless you are using specific "sulfur-tolerant" hydrogenation catalysts (like sulfided Pt), homogeneous catalysis with bulky ligands is preferred for cross-coupling.

Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Yes, but do not add "fresh" catalyst to the hot mixture. Cool the reaction, add a fresh aliquot of the precatalyst (not simple Pd salt), and reheat. The stalling indicates the initial catalyst charge has been fully sequestered by the sulfur species (irreversible poisoning).

Q: Why is Pd(OAc)₂ + PPh₃ failing? A: In the presence of sulfur, PPh₃ cannot compete. The sulfur binds Pd(OAc)₂, preventing the reduction to Pd(0). You never actually generate the active catalyst. Switch to XPhos Pd G2 or Pd-PEPPSI-IPr .

References

-

Organ, M. G. , et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst for Cross-Coupling Reactions.Chemistry – A European Journal .

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.Journal of the American Chemical Society .

-

Glorius, F. (2010). N-Heterocyclic Carbenes in Transition Metal Catalysis.Topics in Organometallic Chemistry .

-

Fernández-Rodríguez, M. A. , et al. (2000). Sulfur-containing palladacycles: efficient phosphine-free catalyst precursors for the Suzuki cross-coupling reaction.[3]Organic Letters .

Sources

- 1. Air-stable, convenient to handle Pd based PEPPSI (pyridine enhanced precatalyst preparation, stabilization and initiation) themed precatalysts of N/O-functionalized N-heterocyclic carbenes and its utility in Suzuki–Miyaura cross-coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. PEPPSI - Wikipedia [en.wikipedia.org]

- 3. Sulfur-containing palladacycles: efficient phosphine-free catalyst precursors for the Suzuki cross-coupling reaction at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Strategies to Improve the Regioselectivity of Reactions at the Alkyne

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the regioselectivity of chemical reactions involving alkynes. Poor regioselectivity is a common hurdle that can lead to product mixtures, reduced yields, and complex purification processes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction: The Challenge of Regioselectivity in Alkyne Reactions

Alkynes are versatile building blocks in organic synthesis due to the high energy of their triple bonds and the presence of two orthogonal π-bonds.[1] However, the functionalization of unsymmetrical alkynes often presents a significant challenge in controlling which of the two sp-hybridized carbons participates in bond formation, an issue known as regioselectivity. Achieving high regioselectivity is paramount for the efficient synthesis of complex molecules. This guide will explore various strategies to influence and control the outcome of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in alkyne additions?

The regioselectivity of additions to unsymmetrical alkynes is primarily governed by a combination of electronic and steric factors.

-

Electronic Effects: The distribution of electron density in the alkyne bond, influenced by the electronic nature of the substituents, plays a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can polarize the alkyne, making one carbon atom more nucleophilic or electrophilic than the other.[2] For instance, in Markovnikov additions, the electrophile adds to the carbon with more hydrogen atoms (the less substituted carbon), which is a consequence of forming a more stable carbocation intermediate at the more substituted position.[3][4]

-

Steric Effects: The size of the substituents on the alkyne and the attacking reagent can significantly influence the regiochemical outcome. Bulky groups can hinder the approach of a reagent to the adjacent carbon atom, directing the addition to the less sterically encumbered position.[5][6] This principle is often exploited in anti-Markovnikov additions.[3][5]

Q2: How does the choice of catalyst influence regioselectivity?

The catalyst is a powerful tool for controlling regioselectivity. Different metal catalysts and their associated ligands can steer a reaction towards a specific regioisomer through various mechanisms:

-

Ligand Effects: The steric and electronic properties of ligands coordinated to a metal center can create a specific environment around the active site, dictating how the alkyne binds and reacts.[7][8] For example, bulky N-heterocyclic carbene (NHC) ligands in nickel-catalyzed reactions have been shown to reverse the regioselectivity of alkyne-aldehyde couplings by creating steric repulsion with the alkyne substituents.[7][8]

-

Catalyst-Substrate Interactions: The catalyst can interact with functional groups on the alkyne substrate, leading to a preferred orientation for the addition. This is a key principle behind the use of directing groups.

-

Divergent Catalysis: In some cases, different catalysts can lead to opposite regioisomers from the same starting materials. For example, rhodium(III) and cobalt(III) catalysts have been shown to exhibit divergent regioselectivity in the C-H activation and coupling of indoles with 1,6-enynes, which was primarily attributed to the steric sensitivity of the catalyst.[9][10]

Q3: What is a "directing group" and how can it be used to control regioselectivity?

A directing group is a functional group within the alkyne-containing molecule that coordinates to the catalyst, positioning it to facilitate the reaction at a specific site.[11] This strategy is highly effective for achieving high levels of regioselectivity that might be unattainable otherwise.[12]

-

Mechanism of Action: The directing group essentially tethers the catalyst in close proximity to one of the alkyne carbons, overriding the inherent electronic and steric biases of the substrate.[13]

-

Types of Directing Groups: A wide variety of functional groups can act as directing groups, including amides, pyridyls, and even hydroxyl groups.[11][13] For instance, a dimethylvinylsilyl (DMVS) group has been successfully employed as a directing group in the Pt(0)-catalyzed hydrosilylation of unsymmetrical alkynes, affording a single regioisomer.[14]

Q4: Can reaction conditions like temperature and solvent affect regioselectivity?

Yes, reaction conditions can have a significant impact on the regioselectivity of alkyne reactions.

-

Temperature: Temperature can influence the balance between kinetically and thermodynamically controlled products. Lowering the reaction temperature often favors the kinetically controlled product, which is formed through the lowest energy transition state. Conversely, higher temperatures can allow the reaction to reach equilibrium, favoring the more stable thermodynamic product.[15]

-